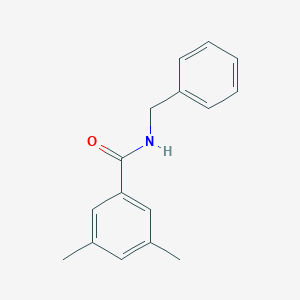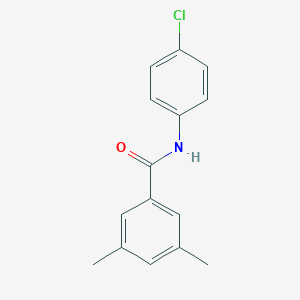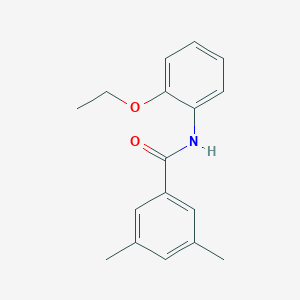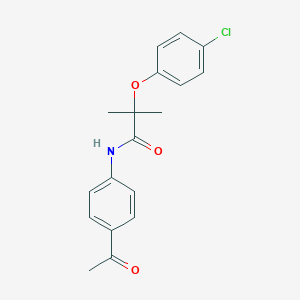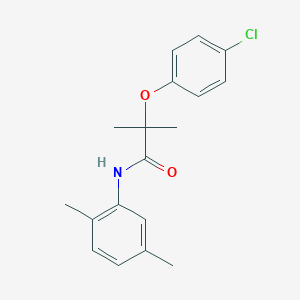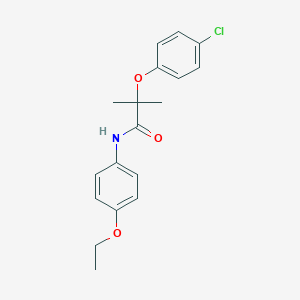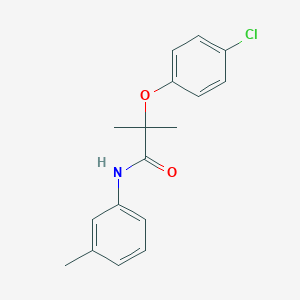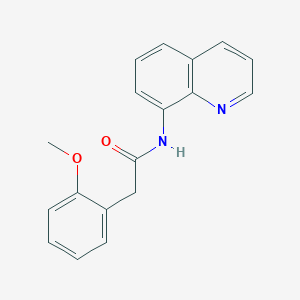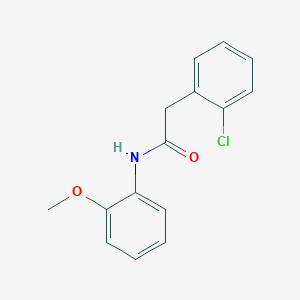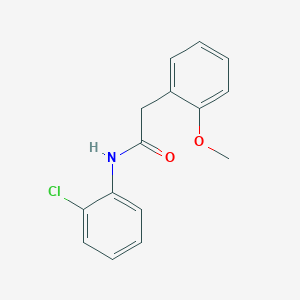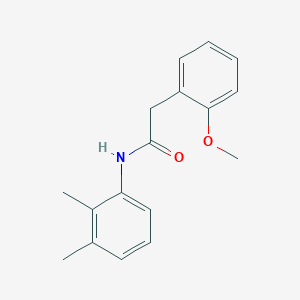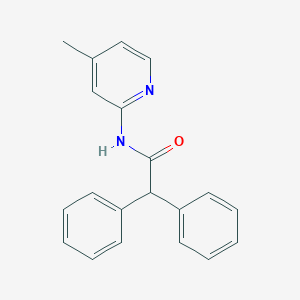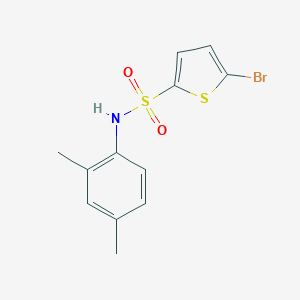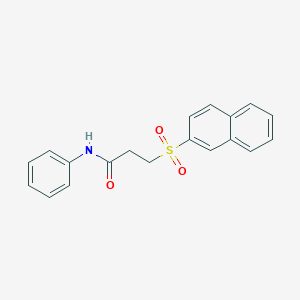
3-naphthalen-2-ylsulfonyl-N-phenylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-naphthalen-2-ylsulfonyl-N-phenylpropanamide is an organic compound that belongs to the class of sulfonamides. This compound features a naphthalene ring system attached to a sulfonyl group, which is further connected to a phenylpropanamide moiety. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-naphthalen-2-ylsulfonyl-N-phenylpropanamide typically involves the reaction of naphthalene-2-sulfonyl chloride with N-phenylpropanamide in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow techniques to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
3-naphthalen-2-ylsulfonyl-N-phenylpropanamide can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The amide group can be reduced to form corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Lithium aluminum hydride or borane can be employed.
Substitution: Halogens, nitrating agents, or sulfonating agents can be used under acidic or basic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amines.
Substitution: Halogenated, nitrated, or sulfonated aromatic compounds.
Aplicaciones Científicas De Investigación
3-naphthalen-2-ylsulfonyl-N-phenylpropanamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-naphthalen-2-ylsulfonyl-N-phenylpropanamide involves its interaction with specific molecular targets. The sulfonyl group can form strong hydrogen bonds with biological molecules, while the aromatic rings can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Naphthalene-2-sulfonamide: Shares the naphthalene sulfonyl moiety but lacks the phenylpropanamide group.
N-phenylpropanamide: Contains the phenylpropanamide moiety but lacks the naphthalene sulfonyl group.
Uniqueness
3-naphthalen-2-ylsulfonyl-N-phenylpropanamide is unique due to the combination of the naphthalene sulfonyl and phenylpropanamide groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C19H17NO3S |
|---|---|
Peso molecular |
339.4 g/mol |
Nombre IUPAC |
3-naphthalen-2-ylsulfonyl-N-phenylpropanamide |
InChI |
InChI=1S/C19H17NO3S/c21-19(20-17-8-2-1-3-9-17)12-13-24(22,23)18-11-10-15-6-4-5-7-16(15)14-18/h1-11,14H,12-13H2,(H,20,21) |
Clave InChI |
FFWFPQWWYJZRGR-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC(=O)CCS(=O)(=O)C2=CC3=CC=CC=C3C=C2 |
SMILES canónico |
C1=CC=C(C=C1)NC(=O)CCS(=O)(=O)C2=CC3=CC=CC=C3C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


